

# Spectroscopic Validation of 2-Methoxy-6-methylnicotinonitrile: A Comparative Guide

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## Compound of Interest

Compound Name: **2-methoxy-6-methylnicotinonitrile**

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This guide provides a comprehensive analysis of the spectroscopic data used to validate the structure of **2-methoxy-6-methylnicotinonitrile**. By comparing predicted and experimental data with that of structurally related analogs, this document serves as a valuable resource for researchers working with this and similar chemical entities.

## Structural Elucidation by Spectroscopic Methods

The confirmation of the chemical structure of **2-methoxy-6-methylnicotinonitrile** ( $C_8H_8N_2O$ , Molecular Weight: 148.16 g/mol) relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide detailed information about the molecular framework, functional groups, and overall mass of the compound.

## Predicted Spectroscopic Data for 2-Methoxy-6-methylnicotinonitrile

Due to the limited availability of publicly accessible experimental spectra for **2-methoxy-6-methylnicotinonitrile**, this guide presents predicted data alongside experimental data for analogous compounds. These predictions are based on established principles of spectroscopic interpretation and data from similar chemical structures.

Table 1: Predicted Spectroscopic Data for **2-Methoxy-6-methylnicotinonitrile**

Spectroscopic Technique	Predicted Characteristics
<sup>1</sup> H NMR	Aromatic protons on the pyridine ring, a singlet for the methyl group, and a singlet for the methoxy group protons. The methoxy group protons typically appear as a singlet integrating to 3 protons in the range of 2.4 to 4.4 ppm.[1]
<sup>13</sup> C NMR	Signals for the aromatic carbons of the pyridine ring, the nitrile carbon, the methyl carbon, and the methoxy carbon. The methoxy carbon resonance is expected between 46 and 69 ppm. [1][2]
IR Spectroscopy (cm <sup>-1</sup> )	A characteristic C≡N (nitrile) stretching vibration, C-O (ether) stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching.
Mass Spectrometry (MS)	A molecular ion peak [M] <sup>+</sup> corresponding to the molecular weight of 148.16. Predicted adducts include [M+H] <sup>+</sup> at m/z 149.07094 and [M+Na] <sup>+</sup> at m/z 171.05288.[3]

## Comparative Spectroscopic Data of Analogs

To provide a robust validation framework, the predicted data for **2-methoxy-6-methylnicotinonitrile** can be compared with the experimental data of structurally similar compounds. For this purpose, we will consider 2-chloro-6-methylnicotinonitrile and 2-hydroxy-6-methylnicotinonitrile.

Table 2: Comparative Spectroscopic Data of **2-Methoxy-6-methylnicotinonitrile** Analogs

Spectroscopic Technique	2-Chloro-6-methylnicotinonitrile (Predicted)	2-Hydroxy-6-methylnicotinonitrile
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub>	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O
Molecular Weight	152.58	134.14
<sup>1</sup> H NMR	Aromatic protons and a methyl group singlet.[4]	-
<sup>13</sup> C NMR	Signals for aromatic carbons, nitrile carbon, and methyl carbon.[4]	-
IR Spectroscopy (cm <sup>-1</sup> )	~2220-2230 (C≡N stretch), C-Cl stretch, aromatic C-H and C=C stretches.[4]	-
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight.[4]	-

Note: Specific experimental data for 2-hydroxy-6-methylnicotinonitrile was not readily available in the searched literature.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols can be adapted for the specific analysis of **2-methoxy-6-methylnicotinonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.[5] For <sup>13</sup>C NMR, a higher concentration of 50-100 mg is recommended.[5]
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence.[6] Key parameters to record include chemical shifts ( $\delta$ ) in ppm, coupling constants (J) in Hz, and

integration values.

- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.[7]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

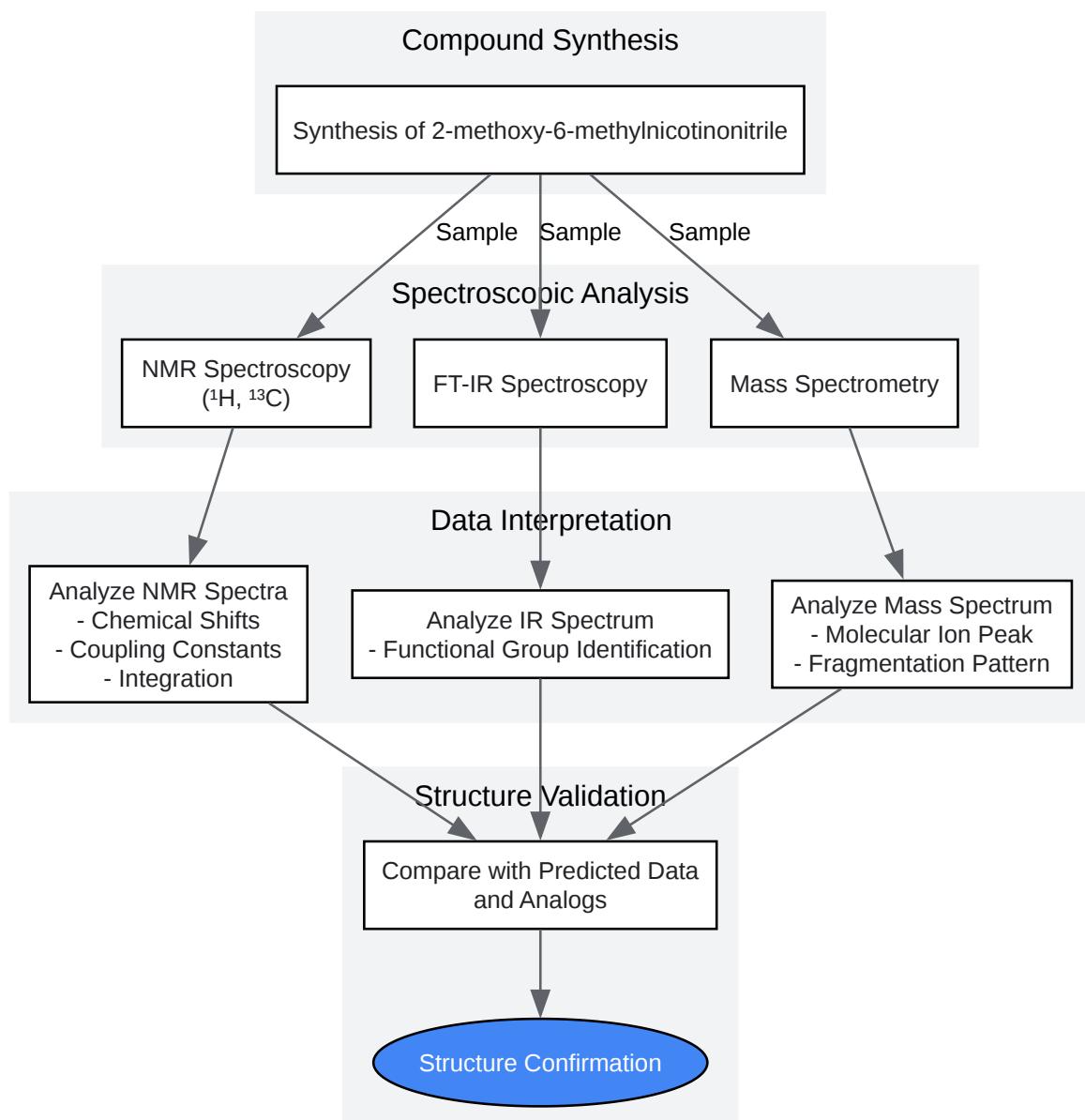
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[8]
- Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).[9] A background spectrum of the empty ATR crystal should be taken prior to the sample measurement.[9]

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC) inlet or by direct infusion.[10]
- Ionization: Ionize the sample using a suitable technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10][11]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $\text{m/z}$ ).[12]
- Detection: Detect the ions to generate the mass spectrum.[12]

## Workflow for Structure Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of **2-methoxy-6-methylnicotinonitrile**'s structure.



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### Spectroscopic Validation Workflow

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